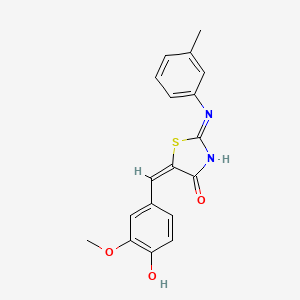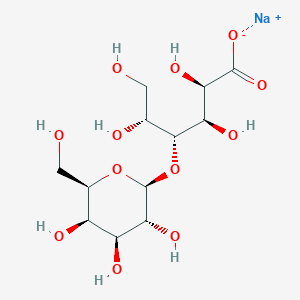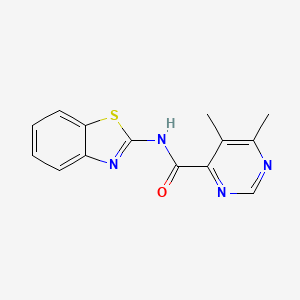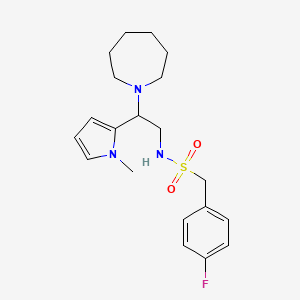
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN4O5 and its molecular weight is 474.448. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Compounds containing 1,2,4-oxadiazole rings and quinazoline-2,4(1H,3H)-diones have been synthesized and characterized to explore their biological activities. For instance, Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs and tested them for antitumor activity towards a panel of cell lines, demonstrating the potential of such compounds in cancer research (Maftei et al., 2013).
Catalytic Synthesis
Patil et al. (2008) developed an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives using carbon dioxide, showcasing an environmentally friendly approach to synthesizing these compounds, which could have implications for pharmaceutical manufacturing (Patil et al., 2008).
Antitumor Activity
Research has also focused on the synthesis of carboxamide derivatives of certain heterocyclic compounds to evaluate their cytotoxic activities. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines and tested them against various cancer cell lines, revealing potent cytotoxic properties (Deady et al., 2003).
Inhibitory Activities
Quinazoline derivatives containing the 1,3,4-oxadiazole scaffold have been designed and synthesized, with some showing potent inhibitory activities against certain cancer cell lines. This highlights the potential use of such compounds in developing new anticancer agents (Qiao et al., 2015).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction sequence. The second intermediate is 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine, which is synthesized via a one-pot reaction. The two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "2-fluorobenzaldehyde", "2-aminobenzoic acid", "acetic anhydride", "sodium acetate", "3,5-dimethoxybenzoyl chloride", "hydrazine hydrate", "phosphorus oxychloride", "sodium azide", "triethylamine", "ethyl chloroformate", "4-fluoroaniline", "sodium hydride", "ethyl 2-bromoacetate", "sodium methoxide", "2-nitrobenzaldehyde", "sodium borohydride", "acetic acid", "sodium hydroxide", "2-chloro-5-nitrobenzoic acid", "thionyl chloride", "N,N-dimethylformamide", "coupling agent" ], "Reaction": [ "Step 1: Synthesis of 2-(2-fluorobenzylidene)benzoic acid by reacting 2-fluorobenzaldehyde with 2-aminobenzoic acid in acetic anhydride and sodium acetate.", "Step 2: Synthesis of 2-(2-fluorobenzylidene)-3,4-dihydro-2H-quinazolin-4-one by reacting 2-(2-fluorobenzylidene)benzoic acid with 3,5-dimethoxybenzoyl chloride in the presence of triethylamine and phosphorus oxychloride.", "Step 3: Synthesis of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione by reacting 2-(2-fluorobenzylidene)-3,4-dihydro-2H-quinazolin-4-one with hydrazine hydrate in ethanol.", "Step 4: Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine by reacting 2-nitrobenzaldehyde with hydrazine hydrate in ethanol, followed by reduction with sodium borohydride.", "Step 5: Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl chloride by reacting 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine with thionyl chloride in N,N-dimethylformamide.", "Step 6: Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl ethyl carbonate by reacting 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl chloride with ethyl chloroformate in the presence of triethylamine.", "Step 7: Synthesis of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione by coupling 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione with 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl ethyl carbonate using a coupling agent." ] } | |
CAS RN |
1207017-11-5 |
Molecular Formula |
C25H19FN4O5 |
Molecular Weight |
474.448 |
IUPAC Name |
7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19FN4O5/c1-33-17-9-16(10-18(12-17)34-2)22-28-23(35-29-22)14-7-8-19-21(11-14)27-25(32)30(24(19)31)13-15-5-3-4-6-20(15)26/h3-12H,13H2,1-2H3,(H,27,32) |
InChI Key |
UGQSEPJYGSZAMG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2936049.png)

![3-(phenylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2936052.png)

![8-chloro-2-(2-(2,5-dimethylphenyl)-2-oxoethyl)-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2936054.png)

![2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B2936057.png)


![6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2936065.png)

![N-(1-cyano-1,2,2-trimethylpropyl)-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B2936067.png)

